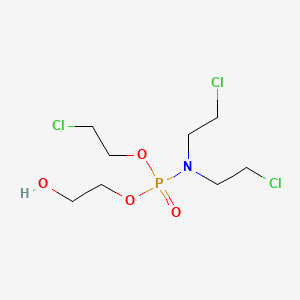
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate is a chemical compound with the molecular formula C8H17Cl3NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both chloroethyl and hydroxyethyl groups attached to a phosphoramidate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate typically involves the reaction of 2-chloroethylamine with 2-chloroethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Substitution Products: N-substituted phosphoramidates.
Oxidation Products: Aldehydes, acids, and phosphoric acid derivatives.
Hydrolysis Products: Phosphoric acid and corresponding alcohols or amines.
Scientific Research Applications
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use in chemotherapy as a nitrogen mustard agent.
2-Chloroethylamine hydrochloride: Used as an intermediate in organic synthesis.
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard compound with similar applications in medicine.
Uniqueness
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate is unique due to its combination of chloroethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
78218-71-0 |
|---|---|
Molecular Formula |
C8H17Cl3NO4P |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
InChI Key |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




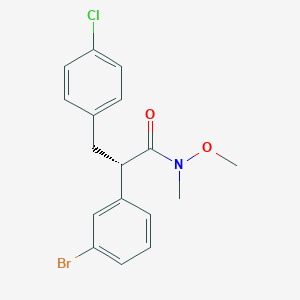
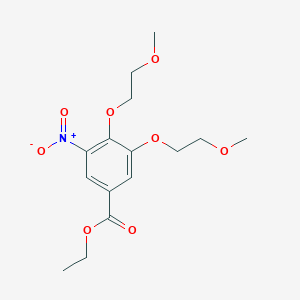
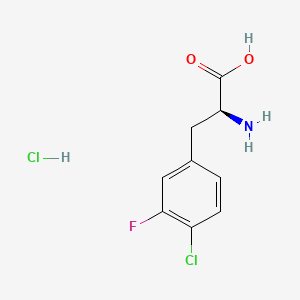

![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
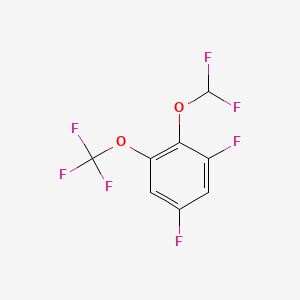


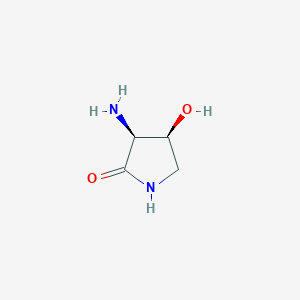
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)


